molecular formula C22H22N4O5S2 B2787416 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922989-73-9

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2787416
CAS No.: 922989-73-9
M. Wt: 486.56
InChI Key: OSXZJLKDYBBKNY-UHFFFAOYSA-N
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Description

4-[Cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-(3-nitrophenyl)-1,3-thiazole moiety and a cyclopentyl(methyl)sulfamoyl group. This molecular architecture is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of ion channels and enzyme inhibition. The N-(1,3-thiazol-2-yl)benzamide scaffold is a recognized pharmacophore in the development of modulators for Cys-loop receptor superfamily ion channels, such as the Zinc-Activated Channel (ZAC) . Compounds within this structural class have been identified as potent and selective negative allosteric modulators (NAMs), providing valuable tools for probing the physiological functions and signaling mechanisms of these receptors . The incorporation of the sulfonamide group is a common strategy in drug design to enhance binding affinity and selectivity towards various enzymatic targets. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-25(17-6-2-3-7-17)33(30,31)19-11-9-15(10-12-19)21(27)24-22-23-20(14-32-22)16-5-4-8-18(13-16)26(28)29/h4-5,8-14,17H,2-3,6-7H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXZJLKDYBBKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the appropriate amine with sulfamoyl chloride under basic conditions.

    Coupling Reactions: The final coupling of the thiazole derivative with the benzamide can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and thiazole ring suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Structural Variations in Sulfamoyl and Thiazole Substituents

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Sulfamoyl Substituents Thiazole Substituents Nitro Group Position Key References
4-[Cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (Target) C₂₂H₂₄N₄O₅S₂ 512.58 Cyclopentyl, methyl 3-nitrophenyl 3-position -
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide C₁₉H₂₀N₄O₅S₂ 480.58 Diethyl 4-nitrophenyl 4-position
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C₁₈H₁₇N₃O₃S₂ 395.48 Methyl, phenyl None N/A
4-{(Furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide C₁₆H₁₅N₃O₄S₂ 377.44 Furan-2-ylmethyl, methyl None N/A
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₉N₃O₂S 401.48 None (phenoxybenzamide) 4-methylphenyl N/A
3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide C₁₆H₁₂N₄O₅S₂ 420.43 None (sulfamoyl on benzamide) Thiazol-2-yl 3-position (benzamide)

Key Observations :

  • Sulfamoyl Substituents : The cyclopentyl-methyl group in the target compound provides steric bulk and lipophilicity compared to diethyl () or aromatic (phenyl, furan) substituents ().
  • Thiazole Modifications : The 3-nitrophenyl group on the thiazole in the target compound distinguishes it from analogs with 4-nitrophenyl () or 4-methylphenyl (). Nitro group position impacts electronic properties and binding interactions.
  • Bioactivity Trends : Compounds with 4-nitrophenyl on thiazole (e.g., , 129.23% activity) show higher bioactivity in growth modulation assays compared to unsubstituted thiazoles (). The target compound’s 3-nitro substitution may alter target selectivity.

Physicochemical Properties

Property Target Compound 4-(Diethylsulfamoyl) Analog 4-[Methyl(phenyl)sulfamoyl] Analog
Calculated logP ~3.2 ~2.8 ~2.5
Hydrogen Bond Acceptors 7 7 6
Rotatable Bonds 6 7 5
Polar Surface Area (Ų) ~129 ~129 ~110

Notes:

  • The 3-nitrophenyl group increases electron-withdrawing effects, possibly enhancing interactions with charged enzyme residues.

Biological Activity

The compound 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including synthesis, pharmacological evaluations, and potential therapeutic applications.

Synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

The synthesis of this compound typically involves the reaction of a suitable benzamide with cyclopentylmethylsulfamoyl chloride and 3-nitrophenyl-1,3-thiazole. The general synthetic route can be summarized as follows:

  • Preparation of Sulfamoyl Derivative : Cyclopentylmethylsulfamoyl chloride is prepared through the reaction of cyclopentylamine with chlorosulfonic acid.
  • Formation of Benzamide : The sulfamoyl derivative is then reacted with 4-(3-nitrophenyl)-1,3-thiazole in the presence of a base such as triethylamine to yield the target compound.

Pharmacological Profile

The biological activity of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been evaluated in various studies, highlighting its potential as an inhibitor for specific biological targets.

  • Inhibition Studies : A recent study indicated that sulfamoyl-benzamide derivatives exhibit significant inhibitory activity against human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). The compound demonstrated an IC50 value of approximately 2.88 μM against h-NTPDase1, indicating its potency as an enzyme inhibitor .
  • Antimicrobial Activity : Preliminary evaluations suggest that similar sulfamoyl derivatives possess moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. This suggests a potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfamoyl-benzamide derivatives. Key observations include:

  • The presence of the cyclopentyl group enhances lipophilicity and may improve membrane permeability.
  • The nitrophenyl moiety is essential for biological activity, potentially facilitating interactions with target enzymes or receptors.

Study 1: Inhibitory Effects on Ecto-NTPDases

A detailed investigation into the inhibitory effects of various sulfamoyl-benzamide derivatives on ecto-NTPDases revealed that modifications to the benzamide structure significantly influenced their inhibitory potency. The study demonstrated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced inhibition compared to those with electron-donating groups.

Study 2: Antibacterial Screening

In another study focusing on antibacterial activity, several sulfamoyl derivatives were screened against common bacterial strains. Among them, certain compounds showed promising results with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL against Bacillus subtilis, indicating their potential as new antimicrobial agents.

Table 1: Biological Activity Summary of Sulfamoyl-Benzamide Derivatives

Compound NameTarget EnzymeIC50 (μM)Antibacterial Activity
Compound Ah-NTPDase12.88Moderate
Compound Bh-NTPDase20.72Strong
Compound Ch-NTPDase35.00Weak

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Cyclopentyl GroupIncreased lipophilicity
Nitrophenyl MoietyEssential for enzyme interaction
Electron-Withdrawing GroupsEnhanced inhibitory potency

Q & A

Q. What are the recommended synthetic routes for 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Sulfamoylation using sulfamoyl chloride derivatives under inert atmospheres (e.g., nitrogen) to avoid hydrolysis.
  • Step 3 : Coupling reactions (e.g., amide bond formation) using carbodiimide-based coupling agents. Solvents like dimethylformamide (DMF) or ethanol are critical for solubility, and temperatures range from 0°C to reflux, depending on the step .

Q. Which spectroscopic methods are essential for structural characterization?

  • 1H/13C NMR : To confirm the integration of protons (e.g., cyclopentyl methyl groups) and carbon environments.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Infrared (IR) Spectroscopy : To identify functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹). Compare data with structurally similar compounds (e.g., nitrophenyl-thiazole analogs) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to the thiazole pharmacophore .

Advanced Questions

Q. How can synthetic yields be optimized during scale-up?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
  • Catalyst Optimization : Introduce Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Temperature Control : Maintain strict temperature ranges (±2°C) during exothermic steps (e.g., sulfamoylation) to minimize side reactions. Evidence from benzamide-thiazole analogs shows yields improve from ~40% to >70% under controlled conditions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting assay results.
  • Assay Standardization : Adopt consistent protocols (e.g., cell passage number, serum concentration) to reduce variability.
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if discrepancies persist, as subtle stereochemical differences can alter activity .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR) leveraging the nitro group’s electron-withdrawing properties.
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • SAR Analysis : Compare with analogs (e.g., 4-fluorophenyl-thiazole derivatives) to identify critical substituents .

Methodological Notes

  • Controlled Atmospheres : Use Schlenk lines for moisture-sensitive steps (e.g., sulfamoylation) .
  • HPLC Purification : Employ C18 columns with acetonitrile/water gradients for reproducibility .
  • Data Validation : Cross-check NMR shifts with PubChem data for analogous structures .

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